molecular formula C13H13NO2 B12811155 2,3,4,9-Tetrahydro-1H-indeno[2,1-c]pyridine-3-carboxylic acid CAS No. 6975-03-7

2,3,4,9-Tetrahydro-1H-indeno[2,1-c]pyridine-3-carboxylic acid

Cat. No.: B12811155
CAS No.: 6975-03-7
M. Wt: 215.25 g/mol
InChI Key: WKITUGLGMWDDDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NSC 22061 is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

CAS No.

6975-03-7

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

2,3,4,9-tetrahydro-1H-indeno[2,1-c]pyridine-3-carboxylic acid

InChI

InChI=1S/C13H13NO2/c15-13(16)12-6-11-9(7-14-12)5-8-3-1-2-4-10(8)11/h1-4,12,14H,5-7H2,(H,15,16)

InChI Key

WKITUGLGMWDDDS-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC2=C1C3=CC=CC=C3C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 22061 typically involves a series of chemical reactions that require precise conditions to ensure the purity and yield of the final product. Common synthetic routes include:

    Condensation Reactions: These reactions involve the combination of smaller molecules to form a larger molecule, often with the elimination of a small molecule such as water.

    Oxidation-Reduction Reactions: These reactions involve the transfer of electrons between molecules, which can alter the oxidation state of the compound.

    Substitution Reactions: These reactions involve the replacement of one functional group in a molecule with another.

Industrial Production Methods

Industrial production of NSC 22061 often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled. The use of catalysts can also enhance the efficiency of the reactions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

NSC 22061 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often resulting in the formation of an oxide.

    Reduction: This reaction involves the gain of electrons, which can convert the compound into a more reduced form.

    Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the properties of the compound.

Common Reagents and Conditions

Common reagents used in the reactions of NSC 22061 include:

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting Agents: Such as halogens and alkyl groups.

Major Products Formed

The major products formed from the reactions of NSC 22061 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxides, while substitution reactions may result in the formation of new derivatives with different functional groups.

Scientific Research Applications

NSC 22061 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for calibration in analytical techniques.

    Biology: It is used in the study of cellular processes and as a tool for investigating the mechanisms of action of various biological pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs and treatments for various diseases.

    Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of NSC 22061 involves its interaction with specific molecular targets and pathways within cells. This compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

NSC 22061 can be compared with other similar compounds to highlight its unique properties and applications. Some similar compounds include:

    NSC 22062: This compound has similar chemical properties but differs in its reactivity and applications.

    NSC 22063: This compound has a different mechanism of action and is used in different scientific research applications.

    NSC 22064: This compound has unique structural features that make it suitable for specific industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.